molecular formula C33H32N4O4 B3029957 (6S,9aS)-N-苄基-6-(4-羟基苄基)-8-(萘-1-基甲基)-4,7-二氧代八氢-1H-吡嗪并[1,2-a]嘧啶-1-甲酰胺 CAS No. 847591-62-2

(6S,9aS)-N-苄基-6-(4-羟基苄基)-8-(萘-1-基甲基)-4,7-二氧代八氢-1H-吡嗪并[1,2-a]嘧啶-1-甲酰胺

货号 B3029957
CAS 编号: 847591-62-2
分子量: 548.6 g/mol
InChI 键: HQWTUOLCGKIECB-XZWHSSHBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(6S,9aS)-6-[(4-hydroxyphenyl)methyl]-8-(1-naphthalenylmethyl)-4,7-dioxo-N-(phenylmethyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide is a peptide.

科学研究应用

合成和分子修饰

  • (6S,9aS)-N-苄基-6-(4-羟基苄基)-8-(萘-1-基甲基)-4,7-二氧代八氢-1H-吡嗪并[1,2-a]嘧啶-1-甲酰胺的化学结构与吡啶并[1,2-a]嘧啶衍生物密切相关。研究探索了类似分子的修饰,以优化生物学特性,例如修饰吡啶部分以增强镇痛特性 (Ukrainets 等人,2015)

合成技术和理论研究

  • 已经对与本化合物具有相似结构的吡喃并吡唑进行研究,以了解它们的合成和理论方面。这包括表征分子结构和研究分子轨道计算,以了解各个原子的空间特征和贡献 (Al-Amiery 等人,2012)

在光环化和聚苯并喹唑啉形成中的潜力

  • 已经对类似化合物进行了研究,以通过光环化的分子内脱水合成聚苯并喹唑啉,表明在开发具有独特性质的新化学结构方面具有潜在应用 (Wei 等人,2016)

抗炎和镇痛药合成

  • 已经探索了类似化合物作为抗炎和镇痛剂的潜力。这涉及合成新型化合物,目的是抑制环氧化酶并表现出镇痛和抗炎活性 (Abu‐Hashem 等人,2020)

抗菌活性

  • 已经检查了与 (6S,9aS)-N-苄基-6-(4-羟基苄基)-8-(萘-1-基甲基)-4,7-二氧代八氢-1H-吡嗪并[1,2-a]嘧啶-1-甲酰胺在结构上相关的化合物的合成它们的潜在抗菌活性。其中一些合成化合物在此领域显示出有希望的结果 (El-Agrody 等人,2000)

作用机制

Target of Action

ICG-001, also known as (6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide, primarily targets the cAMP Response Element-Binding Protein (CBP) . CBP is a co-activator of Wnt/β-catenin-mediated transcription .

Mode of Action

ICG-001 exerts its action by binding to CBP, disrupting its interaction with β-catenin . This disruption inhibits CBP’s function as a co-activator of Wnt/β-catenin-mediated transcription . It selectively blocks the β-catenin/CBP interaction without interfering with the β-catenin/p300 interaction .

Biochemical Pathways

The primary biochemical pathway affected by ICG-001 is the Wnt/β-catenin signaling pathway . This pathway plays a complex but key role in the development and progression of various types of cancer . ICG-001 inhibits the proliferation of cells at least partly through attenuating the FOXM1-mediated Wnt/β-catenin signaling .

Result of Action

ICG-001 has been shown to significantly inhibit growth and metastasis of multiple cell lines, induce cell apoptosis, and augment in vitro tumor spheres suppression when used in combination with chemotherapy drugs . It mediates growth inhibition primarily through robust induction of the G1 cell-cycle arrest .

Action Environment

The action, efficacy, and stability of ICG-001 can be influenced by various environmental factors. For instance, the presence of bone marrow stroma can induce chemoresistance in multiple myeloma cells to chemotherapeutics, but this resistance can be abrogated by ICG-001 . .

生化分析

Biochemical Properties

ICG-001 specifically binds to CBP, thereby disrupting its interaction with β-catenin . This action inhibits CBP function as a co-activator of Wnt/β-catenin-mediated transcription . The IC50 value of ICG-001, indicating its potency in inhibiting this interaction, is 3 μM .

Cellular Effects

ICG-001 has been shown to significantly inhibit the growth and metastasis of multiple gastric cancer cell lines, induce cell apoptosis, and augment in vitro tumor spheres suppression when used in combination with chemotherapy drugs . It has also been found to suppress the proliferation and metastasis of colon cancer cells .

Molecular Mechanism

ICG-001 exerts its effects at the molecular level by robustly blocking the association of β-catenin with CBP and N-cadherin, but promoting the association of β-catenin with P300 and E-cadherin . This action does not alter the distribution and expression of β-catenin .

Temporal Effects in Laboratory Settings

ICG-001 shows dose- and time-dependent cell growth inhibition in various cancer cell lines . It has been observed to have long-term effects on cellular function, including the suppression of growth and metastasis of gastric cancer cell lines .

Dosage Effects in Animal Models

In animal models, ICG-001 has been shown to synergistically inhibit the growth of colon cancer in subcutaneous xenograft mice models and restrain metastasis in lung metastasis mice models when combined with other drugs .

Metabolic Pathways

ICG-001 is involved in the Wnt/β-catenin signaling pathway . By binding to CBP, it disrupts the interaction between CBP and β-catenin, thereby inhibiting the function of CBP as a co-activator of Wnt/β-catenin-mediated transcription .

属性

IUPAC Name

(6S,9aS)-N-benzyl-6-[(4-hydroxyphenyl)methyl]-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N4O4/c38-27-15-13-23(14-16-27)19-29-32(40)35(21-26-11-6-10-25-9-4-5-12-28(25)26)22-30-36(18-17-31(39)37(29)30)33(41)34-20-24-7-2-1-3-8-24/h1-16,29-30,38H,17-22H2,(H,34,41)/t29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWTUOLCGKIECB-XZWHSSHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2CN(C(=O)C(N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]2CN(C(=O)[C@@H](N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide
Reactant of Route 2
(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide
Reactant of Route 3
(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide
Reactant of Route 4
(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide
Reactant of Route 5
(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide
Reactant of Route 6
(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。